2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Anti-HIV-1 Pharmacokinetics Structure-Activity Relationship (SAR)

This building block uniquely combines a difluoromethoxy (-OCF2H) lipophilic H-bond donor with a 4-methylpiperazin-1-yl basic amine on a single aniline scaffold. This pairing is critical for fine-tuning CNS drug properties: the -OCF2H group modulates logP, passive permeability, and P-gp susceptibility, while the N-methylpiperazine offers a defined pKa and steric profile essential for kinase inhibitor design. Unlike methoxy or trifluoromethoxy analogs, replacing either group breaks SAR continuity and compromises patent protection. It also serves as a validated starting fragment for c-MYC G-quadruplex stabilizers and antiviral SAR. Choose this compound to preserve pharmacological integrity and secure intellectual property in your discovery pipeline.

Molecular Formula C12H17F2N3O
Molecular Weight 257.28 g/mol
CAS No. 1817793-27-3
Cat. No. B1412605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
CAS1817793-27-3
Molecular FormulaC12H17F2N3O
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F
InChIInChI=1S/C12H17F2N3O/c1-16-4-6-17(7-5-16)9-2-3-10(15)11(8-9)18-12(13)14/h2-3,8,12H,4-7,15H2,1H3
InChIKeyKNAXUMBCKMZXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS 1817793-27-3): Procurement Guide for a Dual-Featured Aniline Building Block


2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a specialized aromatic amine building block with a molecular weight of 257.28 g/mol and the formula C12H17F2N3O . It is distinguished by the simultaneous presence of a difluoromethoxy (-OCF2H) group and a 4-methylpiperazin-1-yl moiety on the aniline core. This unique combination of a fluorine-containing alkoxy substituent and a basic tertiary amine is a key structural motif in medicinal chemistry, often incorporated to modulate lipophilicity, metabolic stability, and target binding interactions [1][2]. The compound is commercially available for research purposes, with standard purity typically at or above 95% as verified by suppliers .

Why Generic Substitution of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS 1817793-27-3) is Scientifically Unsound


Substituting 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline with a close analog, such as its methoxy or unsubstituted parent, is not a trivial exchange. The difluoromethoxy (-OCF2H) group is a well-documented lipophilic hydrogen bond donor that can uniquely modulate molecular conformation and electronic properties compared to a methoxy (-OCH3) or trifluoromethoxy (-OCF3) group [1][2]. Furthermore, the 4-methylpiperazine moiety provides a specific basic center with its own defined pKa and steric profile, which is distinct from other amines like morpholine or piperidine [3]. Altering either of these two functional groups will lead to a different molecule with potentially divergent physicochemical properties, biological target engagement, and metabolic fate, thereby invalidating any structure-activity relationship (SAR) or patent claims built around the specific combination of these two features in a single aniline scaffold.

Quantitative Evidence Guide for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS 1817793-27-3) vs. Analogs


Class-Level Comparison of Alkoxy Substituent Impact on Anti-HIV-1 Activity and Bioavailability in Arylpiperazinyl Fluoroquinolones

In a series of arylpiperazinyl fluoroquinolones, modification at the C-8 position with a difluoromethoxy group was found to be inferior to a trifluoromethyl group for achieving high anti-HIV-1 activity. While not a direct comparator for the aniline building block itself, this class-level data from a related arylpiperazine scaffold provides quantitative evidence that the choice of fluoroalkoxy substituent significantly impacts both in vitro potency and in vivo pharmacokinetics. [1]

Anti-HIV-1 Pharmacokinetics Structure-Activity Relationship (SAR)

Inferred Physicochemical Differentiation: Lipophilicity Modulation by the Difluoromethoxy Group vs. Methoxy

The difluoromethoxy (-OCF2H) group is a well-established isostere for a methoxy (-OCH3) group but with distinct electronic and lipophilic properties. While direct LogP/D data for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is not publicly available, class-level knowledge of these functional groups allows for a quantitative inference. The replacement of a methoxy group with a difluoromethoxy group on an aromatic ring is known to increase lipophilicity by approximately 0.5–1.0 LogP units, while also introducing a weakly acidic hydrogen bond donor (the -CF2H proton) [1]. This change can significantly alter membrane permeability, metabolic stability, and target binding kinetics.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Supporting Evidence: The 4-Methylpiperazine Moiety Confers Specific G-Quadruplex Stabilization Activity

The 4-(4-methylpiperazin-1-yl)aniline fragment, which constitutes the core of the target compound, has been identified as a specific template for designing stabilizers of the c-MYC G-quadruplex, a DNA secondary structure implicated in oncogene regulation [1]. Structure-activity relationship (SAR) studies on this fragment led to the development of bis-amino derivatives with potent stabilizing activity [1]. While the target compound itself was not directly tested in this study, this evidence confirms that the 4-methylpiperazine-aniline substructure is not inert; it possesses a verifiable and specific biological activity that differentiates it from other aniline or piperazine analogs lacking this precise connectivity.

G-quadruplex c-MYC Anticancer

Commercially Verified Purity and Availability: A Baseline for Reproducible Research

Unlike some novel analogs that may only be available in limited quantities or from a single source, 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS 1817793-27-3) is offered by multiple commercial suppliers with a standard certified purity of 95% . This is a crucial, though often overlooked, differentiator in research. A supplier like Bidepharm provides batch-specific QC data (e.g., NMR, HPLC, GC) upon request, ensuring that the material used in experiments meets a defined specification . For analogs that are not in a supplier's catalog, the researcher assumes the burden and variability of in-house synthesis and purification, introducing a significant variable that can compromise reproducibility.

Quality Control Purity Procurement

High-Impact Application Scenarios for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS 1817793-27-3)


Lead Optimization of CNS-Penetrant Kinase Inhibitors

Based on its structural features, this compound is an ideal building block for optimizing CNS drug candidates. The 4-methylpiperazine moiety is a classic privileged structure for kinase inhibition and often improves solubility. The difluoromethoxy group, as inferred from class-level data, can fine-tune lipophilicity within the optimal CNS range (LogP ~2-4), potentially enhancing passive permeability across the blood-brain barrier while reducing susceptibility to P-glycoprotein (P-gp) efflux. [1]

Targeting Epigenetic Proteins (e.g., KDM2B) via G-Quadruplex Modulation

Given the evidence that the 4-methylpiperazine-aniline core is a validated template for developing c-MYC G-quadruplex stabilizers, this compound can serve as a starting fragment for designing novel anticancer agents. By attaching the difluoromethoxy group, researchers can explore its effect on the binding mode and cellular potency of bis-amino click products, as described in prior SAR studies. This approach could lead to the development of new tools for studying oncogene regulation. [2]

Exploration of Novel Antiviral Pharmacophores

The class-level data showing that the choice of fluoroalkoxy group on an arylpiperazine scaffold dramatically alters anti-HIV-1 activity and bioavailability provides a clear rationale for using this specific building block. In a medicinal chemistry program targeting viral enzymes or entry mechanisms, incorporating this compound allows for a systematic exploration of the SAR around the 2-position of the aniline ring, directly testing the hypothesis that the difluoromethoxy group offers a distinct balance of potency and ADME properties compared to other substituents like -CF3 or -OCH3. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.